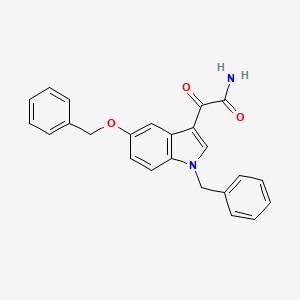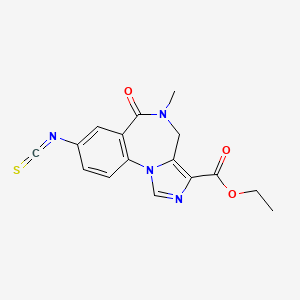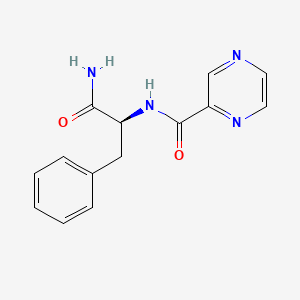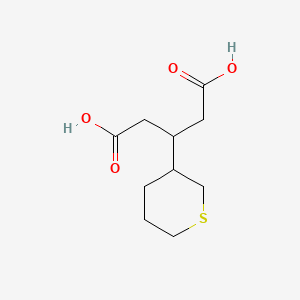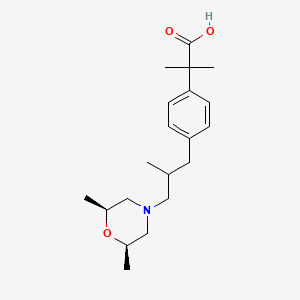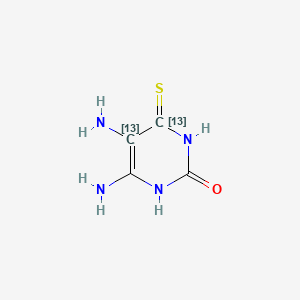
5,6-Diamino-4-thiouracil-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-4-thiouracil-13C2 is a stable isotope-labeled compound with the molecular formula C213C2H6N4OS and a molecular weight of 160.17. It is a derivative of thiouracil, a sulfur-containing pyrimidine analog. This compound is primarily used as a labeled intermediate in the synthesis of thiouric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-4-thiouracil-13C2 typically involves the incorporation of carbon-13 isotopes into the thiouracil structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4-thiouracil.
Isotope Incorporation: Carbon-13 isotopes are introduced into the precursor through specific chemical reactions.
Amination: The precursor undergoes amination reactions to introduce amino groups at the 5 and 6 positions of the thiouracil ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the precursor are synthesized and subjected to isotope incorporation.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-4-thiouracil-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The amino groups at positions 5 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives
Scientific Research Applications
5,6-Diamino-4-thiouracil-13C2 has several scientific research applications, including:
Chemistry: Used as a labeled intermediate in the synthesis of thiouric acid and other sulfur-containing compounds.
Biology: Employed in studies involving nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications in treating hyperthyroidism and other thyroid-related disorders.
Industry: Utilized in the production of labeled compounds for pharmaceutical testing and quality control
Mechanism of Action
The mechanism of action of 5,6-Diamino-4-thiouracil-13C2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It inhibits enzymes involved in nucleic acid metabolism, such as thymidylate synthase.
Interference with DNA Synthesis: The incorporation of the compound into nucleic acids disrupts DNA synthesis and repair processes.
Modulation of Cellular Pathways: It affects cellular pathways related to sulfur metabolism and redox balance
Comparison with Similar Compounds
Similar Compounds
4-Thiouracil: A sulfur-containing pyrimidine analog used in similar applications.
6-Propyl-2-thiouracil: An antithyroid drug used to treat hyperthyroidism.
2-Thiouracil: Another thiouracil derivative with applications in nucleic acid research.
Uniqueness
5,6-Diamino-4-thiouracil-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity .
Properties
IUPAC Name |
5,6-diamino-4-sulfanylidene-(4,5-13C2)1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10)/i1+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCTUJSEWZPNM-ZKDXJZICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=[13C]([13C](=S)NC(=O)N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
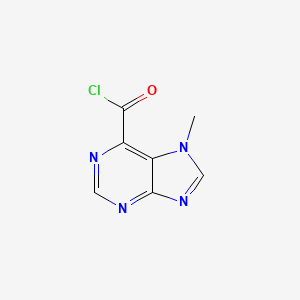
![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
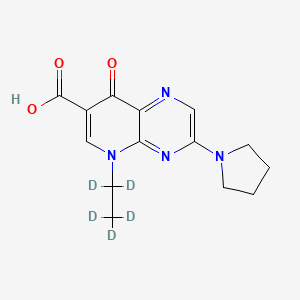
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)


